Methyl hydroxycarbamate is an organic compound classified as a carbamate, which contains a hydroxylamine functional group. Its structure consists of a methyl group attached to a hydroxycarbamate moiety, characterized by the presence of a carbonyl group (C=O) bonded to an amine (NH) and a hydroxyl group (OH). This compound can be represented by the chemical formula .
Methyl hydroxycarbamate is notable for its role in various
Methyl hydroxycarbamate exhibits notable biological activity, particularly in its interactions with enzymes and receptors. Research indicates that it may have potential applications in medicinal chemistry, especially as an intermediate in synthesizing biologically active compounds. Its derivatives have been studied for their efficacy against various biological targets, including potential roles as pharmaceuticals or agrochemicals .
The synthesis of methyl hydroxycarbamate typically involves several methods:
Methyl hydroxycarbamate has various applications across different fields:
Studies on methyl hydroxycarbamate's interactions focus on its reactivity with biological macromolecules and its role as a substrate for enzymatic reactions. Research indicates that its derivatives can inhibit specific enzymes, showcasing potential therapeutic effects. Additionally, interaction studies help elucidate how modifications to the methyl hydroxycarbamate structure can enhance or diminish biological activity .
Methyl hydroxycarbamate shares structural similarities with other carbamates and hydroxylamines but exhibits unique properties that set it apart:
| Compound Name | Structure | Key Characteristics |
|---|---|---|
| Ethyl Hydroxycarbamate | CHNO | Used similarly in pharmaceuticals; larger alkyl group |
| Benzyl Hydroxycarbamate | CHNO | Aromatic substitution increases stability |
| N-Methylhydroxylamine | CHNO | A simpler structure; lacks carbamate functionality |
| N-Phenylhydroxylamine | CHNO | Exhibits different reactivity due to phenyl group |
Methyl hydroxycarbamate's unique combination of properties, including its ability to undergo specific rearrangements and its diverse applications in both pharmaceuticals and agriculture, distinguishes it from similar compounds. Its synthesis methods also allow for greater flexibility in producing derivatives tailored for specific functions.
Methyl hydroxycarbamate is defined by the molecular formula $$ \text{C}2\text{H}5\text{NO}_3 $$, corresponding to a molecular weight of 91.066 g/mol. The formula comprises two carbon atoms, five hydrogen atoms, one nitrogen atom, and three oxygen atoms. A breakdown of the atomic composition reveals the following distribution:
The SMILES notation $$ \text{COC(=O)NO} $$ clarifies the connectivity: a methyl group ($$ \text{CH}_3 $$) is esterified to the carbonyl carbon of a hydroxycarbamic acid moiety ($$ \text{-OC(=O)NHOH} $$). This linear arrangement lacks stereocenters, precluding stereoisomerism.
The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as methyl N-hydroxycarbamate. This systematic name derives from the parent hydroxycarbamic acid ($$ \text{HOOC-NHOH} $$), where the hydroxylamine group ($$ \text{-NHOH} $$) is substituted by a methoxycarbonyl group ($$ \text{-OC(=O)OCH}_3 $$). Alternative functional class nomenclature, such as "methyl ester of hydroxycarbamic acid," is also accepted but less precise.
Methyl hydroxycarbamate is cataloged under multiple identifiers, ensuring unambiguous cross-referencing across databases:
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 584-07-6 |
| PubChem CID | 164688 |
| DSSTox Substance ID | DTXSID90207107 |
| European Community (EC) | Not assigned |
Synonymous terms include carbamic acid, hydroxy-, methyl ester and methyl hydroxycarbamate, though the latter is predominant in industrial contexts.
The absence of chiral centers or double bonds in methyl hydroxycarbamate eliminates the possibility of stereoisomerism. Tautomerism is similarly precluded due to the stability of the carbamate group. Computational analyses confirm a planar geometry around the carbonyl carbon, with bond angles consistent with sp² hybridization.
The synthesis of methyl hydroxycarbamate often begins with hydroxylamine derivatives due to their ability to form carbamate linkages. A prominent method involves reacting hydroxylamine hydrochloride (NH$$2$$OH·HCl) with dimethylformamide (DMF) under controlled conditions. In this approach, DMF acts as both a solvent and a methylating agent, facilitating the formation of the carbamate moiety [1]. For instance, dissolving 0.45 g of NH$$2$$OH·HCl in 20 mL of DMF at room temperature yields methyl hydroxycarbamate through nucleophilic substitution [1].
The choice of leaving groups significantly impacts reaction efficiency. Studies demonstrate that O-mesitylenesulfonyl (OMst) groups enhance reactivity by stabilizing transition states during carbamate formation [1]. For example, tert-butyl hydroxycarbamate reacts with mesitylenesulfonyl chloride in methyl tert-butyl ether (MTBE) to form protected intermediates, which are subsequently deprotected under acidic conditions [1]. Challenges arise in deprotection steps, as methyl esters exhibit stability under acidic conditions but sensitivity to bases. For instance, attempts to deprotect methyl 2-phenylhydrazinecarboxylate using trifluoroacetic acid (TFA) or potassium hydroxide resulted in recovery of starting material or decomposition [1].
Esterification represents a critical step in introducing the methyl group to hydroxycarbamate precursors. Methyl chloroformate and dimethyl sulfate are commonly employed methylating agents due to their electrophilic reactivity. A one-pot transcarbamoylation method using methyl chloroformate and methanol has been developed to avoid diacylation byproducts [2]. This method involves premixing methyl chloroformate with methanol to generate HCl in situ, which facilitates simultaneous deprotection of tert-butoxycarbonyl (Boc) groups and methyl ester formation [2].
Solvent selection influences esterification yields. For example, tert-butyl alcohol, though solid at room temperature, enables the synthesis of Boc-protected hydrazines when reactions are conducted at 30°C [1]. However, poor solubility of intermediates in tert-butyl alcohol necessitates portion-wise addition of reactants, yielding tert-butyl 2-phenylhydrazinecarboxylate in 35% isolated yield [1].
Asymmetric synthesis of methyl hydroxycarbamate derivatives remains underexplored, but insights from related carbamate systems provide viable strategies. Copper-catalyzed reactions, such as those employing CuCN, enable regioselective additions to acylnitroso cycloadducts [2]. For instance, using 0.5 equivalents of CuCN with benzyl magnesium chloride (BnMgCl) in diethyl ether at −78°C achieves 97% yield of γ-addition products [2].
Biocatalytic methods, though not directly reported for methyl hydroxycarbamate, offer potential through enzyme-mediated kinetic resolutions. Lipases and esterases could theoretically enantioselectively hydrolyze racemic carbamate esters, though this remains speculative without direct evidence [4].
Solvent systems profoundly affect reaction kinetics and product purity. Methanol, when used under “infinite dilution” conditions, minimizes side reactions by maintaining low concentrations of reactive intermediates [1]. For example, dissolving reactants in separate methanol aliquots and combining them dropwise reduces dimerization of aminoisocyanate intermediates, improving hydrazine yields [1].
Comparative studies in tetrahydrofuran (THF) and diethyl ether reveal temperature-dependent outcomes. Reactions in THF at −78°C with 0.4 equivalents of CuCN yield 64% product, whereas increasing the catalyst to 0.5 equivalents in diethyl ether elevates yields to 97% [2]. The table below summarizes solvent and catalyst effects on a model reaction:
| Solvent | CuCN (equiv) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| THF | 0.4 | −78 | 64 |
| Et$$_2$$O | 0.5 | −78 | 97 |
Scaling methyl hydroxycarbamate synthesis necessitates addressing exothermic reactions, solvent recovery, and cost-effective catalysts. Continuous flow reactors mitigate heat dissipation issues, particularly in methylations involving volatile reagents like methyl iodide. Additionally, substituting DMF with recyclable solvents such as 2-methyltetrahydrofuran (2-MeTHF) reduces environmental impact [1].
Industrial processes often prioritize tert-butyl esters for their ease of deprotection. For instance, tert-butyl 2-phenylhydrazinecarboxylate can be deprotected using HCl in methanol, enabling gram-scale synthesis [1]. However, optimizing reaction concentrations remains critical; trials show that reducing methanol volume from 50 mL to 10 mL decreases yields from 84% to 61%, underscoring the need for precise dilution control [1].
The standard enthalpy of formation represents a fundamental thermodynamic parameter that describes the energy change associated with the formation of methyl hydroxycarbamate from its constituent elements in their standard states. While direct experimental measurements for methyl hydroxycarbamate remain limited in the literature, theoretical calculations and comparative analysis with structurally related compounds provide valuable insights into its thermodynamic behavior [1] [2].
Comparative studies with related carbamate compounds reveal systematic trends in enthalpy of formation values. Methyl carbamate, the simplest analogous compound without the hydroxyl functionality, exhibits a gas-phase standard enthalpy of formation of -425.30 kilojoules per mole [3]. The structurally similar ethyl N-hydroxycarbamate demonstrates a significantly more negative enthalpy of formation at -448.81 kilojoules per mole, calculated using the Joback group contribution method [4]. These values suggest that the presence of the hydroxylamine group contributes additional stabilization to the molecular structure.
Based on group contribution methods and quantum chemical calculations, the estimated gas-phase standard enthalpy of formation for methyl hydroxycarbamate falls within the range of -420 to -440 kilojoules per mole [1] [2]. This estimation considers the stabilizing effects of the hydroxylamine nitrogen-oxygen bond and the destabilizing influence of the relatively strained hydroxylamine functionality. The Benson group additivity method, when applied to carbamate systems, provides reliable estimates within an accuracy range of ±8 kilojoules per mole for similar compounds [2].
Experimental kinetic studies on tert-butyl N-hydroxycarbamate elimination reactions have revealed activation energies that provide indirect information about the thermodynamic stability of hydroxycarbamate systems. The Arrhenius parameters for tert-butyl N-hydroxycarbamate elimination show an activation energy of 147.8 ± 1.1 kilojoules per mole, indicating substantial thermal stability under moderate conditions [5] [6].
The enthalpy of formation calculations must account for the unique electronic structure of the hydroxylamine group, which exhibits partial double-bond character between nitrogen and oxygen atoms. This electronic delocalization contributes approximately 15-20 kilojoules per mole of additional stabilization compared to simple amine-containing carbamates [1]. Theoretical studies using Gaussian-4 methodology suggest that the hydroxylamine functionality creates a stabilizing resonance interaction with the carbonyl group of the carbamate, further lowering the overall enthalpy of formation [2].
The standard Gibbs free energy of formation provides crucial information about the thermodynamic spontaneity and equilibrium behavior of methyl hydroxycarbamate under standard conditions. The relationship between enthalpy, entropy, and Gibbs free energy follows the fundamental thermodynamic equation ΔG = ΔH - TΔS, where temperature-dependent entropy contributions significantly influence the overall thermodynamic stability [7] [8].
Comparative analysis with structurally related compounds reveals systematic patterns in Gibbs free energy values. Methyl carbamate exhibits a standard Gibbs free energy of formation of -201.51 kilojoules per mole, while ethyl N-hydroxycarbamate demonstrates a considerably more negative value of -306.97 kilojoules per mole [4] [3]. These data suggest that the hydroxylamine functionality contributes substantial thermodynamic stabilization, estimated at approximately 30-50 kilojoules per mole based on structural comparisons.
The estimated standard Gibbs free energy of formation for methyl hydroxycarbamate ranges from -190 to -210 kilojoules per mole, calculated using both group contribution methods and comparative thermodynamic analysis [7] [9]. This range reflects the uncertainty associated with the unique electronic properties of the hydroxylamine group and its interaction with the carbamate carbonyl system. The negative value indicates thermodynamic stability relative to its constituent elements under standard conditions.
Temperature-dependent Gibbs free energy calculations reveal important information about the thermal stability limits of methyl hydroxycarbamate. Theoretical studies indicate that the compound remains thermodynamically stable up to approximately 200 degrees Celsius, beyond which decomposition reactions become thermodynamically favorable [5] [6]. The temperature coefficient of the Gibbs free energy change, determined from heat capacity data and entropy calculations, shows a gradual decrease in stability with increasing temperature.
The entropy contribution to the Gibbs free energy arises primarily from the conformational flexibility of the hydroxylamine group and the rotational freedom around the nitrogen-oxygen bond. Computational studies using density functional theory methods estimate the standard entropy of methyl hydroxycarbamate at approximately 280-300 joules per kelvin per mole, which falls within the expected range for molecules of similar size and complexity [9] [2].
Equilibrium constant calculations based on Gibbs free energy data indicate that methyl hydroxycarbamate formation reactions exhibit favorable thermodynamics under ambient conditions. The relationship ln(K) = -ΔG°/RT provides equilibrium constants on the order of 10^35 at 298 kelvin, suggesting essentially complete conversion to products under equilibrium conditions [7] [8].
The phase behavior of methyl hydroxycarbamate encompasses critical temperature ranges for solid-liquid and liquid-gas transitions, which directly influence its practical applications and storage requirements. Unlike many simple carbamates that exhibit well-defined crystalline phases, methyl hydroxycarbamate demonstrates complex phase behavior attributed to the hydrogen bonding capabilities of the hydroxylamine group [10] [11].
Boiling point measurements indicate that methyl hydroxycarbamate exhibits a normal boiling point of 258 degrees Celsius at standard atmospheric pressure [10]. This value significantly exceeds the boiling points of comparable non-hydroxylated carbamates, such as methyl carbamate (177 degrees Celsius), reflecting the substantial intermolecular hydrogen bonding interactions facilitated by the hydroxylamine functionality [12] [13]. The elevated boiling point suggests strong liquid-phase associations that require additional thermal energy to overcome during vaporization.
The compound exhibits a flash point of 109.8 degrees Celsius, indicating moderate thermal stability and reduced fire hazard compared to lower-boiling organic compounds [10]. This flash point value falls within the range typical for moderately volatile organic compounds and provides important safety information for handling and storage protocols. The substantial difference between the flash point and boiling point (approximately 148 degrees Celsius) indicates a gradual vapor pressure increase with temperature rather than sharp volatility changes.
Melting point data for methyl hydroxycarbamate remains notably absent from the available literature, suggesting either experimental challenges in measurement or potential decomposition before reaching a definitive melting point [10] [14] [15]. This absence contrasts sharply with related compounds such as methyl carbamate (melting point 56-58 degrees Celsius) and tert-butyl N-hydroxycarbamate (melting point 53-55 degrees Celsius), which exhibit well-defined crystalline phases [16] [13] [17].
The lack of reported melting point data may indicate that methyl hydroxycarbamate undergoes thermal decomposition at temperatures below its theoretical melting point, a behavior observed in other hydroxylamine-containing compounds [5] [6]. Alternative explanations include the formation of glass-like amorphous phases or the existence of multiple polymorphic forms that complicate melting point determination. Differential scanning calorimetry studies would provide valuable insights into the thermal behavior and phase transitions of this compound.
Vapor pressure relationships follow expected trends based on the elevated boiling point, with calculated vapor pressure values indicating low volatility at ambient temperatures. Using the Clausius-Clapeyron equation and estimated enthalpy of vaporization values (approximately 50-60 kilojoules per mole based on boiling point correlations), the vapor pressure at 25 degrees Celsius is estimated to be less than 0.1 pascal [11] [18].
Phase transition enthalpies for methyl hydroxycarbamate can be estimated using group contribution methods and comparisons with structurally similar compounds. The enthalpy of vaporization, calculated from boiling point and molecular structure correlations, ranges from 52 to 58 kilojoules per mole [11]. This value reflects the energy required to break intermolecular hydrogen bonds and overcome van der Waals interactions in the liquid phase.
The solubility characteristics of methyl hydroxycarbamate in various organic solvents reflect the compound's unique combination of polar and hydrogen-bonding functionalities. The presence of both the carbamate ester group and the hydroxylamine functionality creates a molecular environment capable of diverse intermolecular interactions, resulting in selective solubility patterns across different solvent systems [19] [20] [16].
Polar protic solvents demonstrate excellent compatibility with methyl hydroxycarbamate due to the compound's extensive hydrogen bonding capabilities. Methanol and ethanol serve as particularly effective solvents, with solubility levels comparable to or exceeding those observed for water [20] [16]. The hydroxylamine group acts as both a hydrogen bond donor and acceptor, creating multiple interaction sites with protic solvent molecules. Primary alcohols generally provide superior solubility compared to secondary or tertiary alcohols due to reduced steric hindrance around the hydroxyl group.
Water solubility represents one of the most significant characteristics of methyl hydroxycarbamate, with the compound exhibiting high aqueous solubility that contrasts markedly with many carbamate esters [19] [20]. This behavior stems from the compound's ability to form extensive hydrogen bond networks with water molecules through both the hydroxylamine nitrogen-hydrogen bonds and the oxygen lone pairs. The high water solubility makes methyl hydroxycarbamate particularly suitable for applications requiring aqueous reaction media or biological systems.
Polar aprotic solvents show varying degrees of compatibility with methyl hydroxycarbamate depending on their specific hydrogen bonding and dipolar characteristics. Dimethyl sulfoxide and dimethylformamide provide excellent solubility due to their strong hydrogen bond accepting properties and high dielectric constants [21] [22]. These solvents effectively solvate the hydroxylamine group while accommodating the ester functionality of the carbamate system. Acetone demonstrates moderate to high solubility, with the ketone oxygen serving as a hydrogen bond acceptor for the hydroxylamine protons.
Chlorinated solvents such as chloroform and dichloromethane exhibit moderate solubility characteristics for methyl hydroxycarbamate [21] [22]. The moderate polarity of these solvents provides adequate solvation for the carbamate ester group while offering limited hydrogen bonding opportunities for the hydroxylamine functionality. Solubility in chloroform typically exceeds that in dichloromethane due to the former's superior hydrogen bond accepting ability through its polarized carbon-hydrogen bond.
Non-polar solvents demonstrate predictably low solubility for methyl hydroxycarbamate due to the compound's substantial polar character and hydrogen bonding requirements [19] [20]. Hexane, cyclohexane, and other saturated hydrocarbons provide minimal solvation for either the carbamate or hydroxylamine functionalities. These solvents may serve utility in purification procedures where selective precipitation of methyl hydroxycarbamate from non-polar impurities becomes necessary.
Ethereal solvents present intermediate solubility characteristics that depend significantly on the specific ether structure and hydrogen bonding capacity. Diethyl ether provides low to moderate solubility, with the ether oxygen atoms offering weak hydrogen bond accepting sites for the hydroxylamine protons [20] [22]. Tetrahydrofuran generally provides superior solubility compared to diethyl ether due to its increased polarity and conformational flexibility that enhances solvation interactions.
The solubility profile demonstrates clear structure-activity relationships that correlate with Hansen solubility parameters [23]. Solvents with high hydrogen bonding parameters (δh > 15 megapascal^0.5) and moderate to high polarity parameters (δp > 8 megapascal^0.5) provide optimal solubility for methyl hydroxycarbamate. This correlation enables prediction of solubility behavior in untested solvent systems and guides solvent selection for specific applications.
The octanol-water partition coefficient represents a critical physicochemical parameter that quantifies the lipophilic-hydrophilic balance of methyl hydroxycarbamate and predicts its behavior in biological systems and environmental partitioning processes. The experimental determination and theoretical calculation of partition coefficients for hydroxylamine-containing carbamates present unique challenges due to the compound's amphiphilic nature and potential for pH-dependent ionization [24] [25] [26].
Calculated logarithmic partition coefficient values for methyl hydroxycarbamate consistently indicate hydrophilic character, with logP values ranging from -0.288 to -0.5 depending on the computational method employed [15]. These negative values reflect the dominance of polar interactions over lipophilic character, primarily attributed to the hydroxylamine group's hydrogen bonding capabilities and the carbamate ester's polarity. The XLogP3 algorithm specifically calculates a value of -0.5, indicating strong preference for aqueous phases over octanol [15].
Comparison with structurally related compounds provides context for these partition coefficient values. Methyl carbamate, lacking the hydroxylamine functionality, exhibits a calculated logP of -0.288, indicating slightly greater lipophilicity than methyl hydroxycarbamate [3]. The additional hydroxyl group contributes approximately 0.2 logarithmic units of hydrophilicity, consistent with established group contribution values for hydroxylamine substituents [25] [26].
Experimental partition coefficient determination faces potential complications from the pH-dependent behavior of the hydroxylamine group, which may exhibit weak acidic character (estimated pKa around 8-9 based on structural analogies) [26]. Under physiological pH conditions (pH 7.4), the compound exists predominantly in its neutral form, making standard octanol-water partition measurements applicable. However, at higher pH values, partial ionization may occur, necessitating measurement of the apparent distribution coefficient (logD) rather than the true partition coefficient.
The ion-suppression reversed-phase liquid chromatography method provides an alternative approach for partition coefficient estimation that accounts for potential ionization effects [26]. This technique allows measurement of apparent partition coefficients across a range of pH values, providing comprehensive understanding of the compound's behavior under various physiological and environmental conditions. Retention factor correlations suggest logD values consistent with calculated logP estimates in the neutral pH range.
Temperature dependence of partition coefficients follows predictable thermodynamic relationships, with modest increases in lipophilicity observed at elevated temperatures due to reduced hydrogen bonding strength in aqueous phases [25]. The temperature coefficient of logP for methyl hydroxycarbamate is estimated at approximately 0.01 per degree Celsius based on thermodynamic modeling and experimental data from analogous compounds.
The molecular descriptors that influence partition coefficient values include topological polar surface area (58.6 square angstroms), hydrogen bond donor count (2), and hydrogen bond acceptor count (3) [15]. These parameters collectively contribute to the compound's hydrophilic character and preference for aqueous phases. The relatively small molecular size (molecular weight 91.066 grams per mole) prevents steric hindrance effects that might otherwise influence partitioning behavior.
Multiparameter linear regression models that incorporate molecular descriptors beyond simple logP calculations provide enhanced prediction accuracy for hydroxylamine-containing compounds [26]. These models account for the unique electronic properties of the nitrogen-oxygen bond and its influence on intermolecular interactions. The inclusion of quantum chemical descriptors such as electrostatic charges and orbital energies improves correlation coefficients in partition coefficient predictions.
Environmental fate modeling utilizing partition coefficient data suggests that methyl hydroxycarbamate exhibits high mobility in aqueous systems and low bioaccumulation potential due to its hydrophilic character [24] [25]. The compound's preference for aqueous phases indicates rapid distribution into surface waters and groundwater systems with minimal sorption to organic matter or sediments. These characteristics have important implications for environmental risk assessment and remediation strategies.